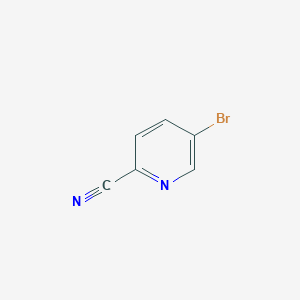

5-Bromopicolinonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSHUVBQFSNBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355754 | |

| Record name | 5-Bromo-2-Cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97483-77-7 | |

| Record name | 5-Bromo-2-Cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 5-Bromopicolinonitrile in Modern Drug Discovery and Agrochemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromopicolinonitrile, a halogenated pyridine (B92270) derivative, has emerged as a pivotal building block in the synthesis of complex organic molecules. Its unique electronic properties and strategically positioned functional groups—a bromine atom susceptible to cross-coupling reactions and a nitrile group that can be further transformed—render it a versatile scaffold for the construction of novel therapeutic agents and agrochemicals. This technical guide elucidates the core applications of this compound, with a focus on its role in the synthesis of kinase inhibitors and other biologically active compounds. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to empower researchers in leveraging this valuable synthetic intermediate.

Core Applications in Medicinal Chemistry

This compound is a sought-after precursor in medicinal chemistry, primarily for the synthesis of substituted picolinamide (B142947) and related heterocyclic systems that are prevalent in a variety of kinase inhibitors. The pyridine core serves as a crucial pharmacophore that can engage in key interactions within the ATP-binding pocket of kinases, while the substituents introduced via cross-coupling reactions dictate the compound's potency and selectivity.

Synthesis of Kinase Inhibitors

The picolinamide scaffold, readily accessible from this compound, is a key feature in a number of potent kinase inhibitors. These compounds often target signaling pathways implicated in cancer and inflammatory diseases.

Table 1: Biological Activity of Picolinamide-Based Kinase Inhibitors

| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |

| Picolinamide Derivatives | VEGFR-2 | A549 | 12.5 - 25.6 | [1] |

| Picolinamide Derivatives | VEGFR-2 | HepG2 | 18.2 - 37.2 | [1] |

| Nicotinamide Derivatives | VEGFR-2 | HCT-116 | 7.8 - 9.3 | [2] |

| Pyrimidine-5-carbonitrile Derivatives | VEGFR-2 | HCT-116 | 1.14 - 10.33 | [3] |

| Pyrimidine-5-carbonitrile Derivatives | VEGFR-2 | MCF-7 | 1.54 - 11.83 | [3] |

| N-pyridinyl ureidobenzenesulfonates | DHODH | MOLM-13 | Submicromolar | [4] |

| N-pyridinyl ureidobenzenesulfonates | DHODH | THP-1 | Submicromolar | [4] |

| N-pyridinyl ureidobenzenesulfonates | DHODH | HL-60 | Low micromolar | [4] |

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[1] Picolinamide-based compounds derived from precursors like this compound have demonstrated potent inhibitory activity against VEGFR-2.[1] Similarly, Dihydroorotate (B8406146) Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, is a target for cancer and autoimmune diseases.[4]

Key Synthetic Transformations

The synthetic versatility of this compound is primarily exploited through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 5-position of the pyridine ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. A specific application of this reaction is the synthesis of 5-(piperidin-1-yl)picolinonitrile, a potential bronchodilator, from this compound.[5]

Experimental Protocol: Synthesis of 5-(piperidin-1-yl)picolinonitrile [5]

-

Reaction Setup: In a reaction vessel, dissolve this compound (2.73 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3, 0.07 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (0.27 mmol) in 20 mL of dimethoxyethane (DME).

-

Degassing: Stir the solution and degas with a stream of nitrogen for 10 minutes.

-

Addition of Reagents: To the degassed solution, add potassium phosphate (B84403) (K3PO4, 6.83 mmol) and piperidine (3.0 mmol).

-

Reaction: Heat the reaction mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-(piperidin-1-yl)picolinonitrile.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This reaction enables the introduction of various aryl and heteroaryl moieties at the 5-position of this compound, providing access to a diverse range of biaryl compounds with potential biological activity.

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (0.02-0.10 equiv), and a base such as K2CO3, Cs2CO3, or K3PO4 (2.0-3.0 equiv).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography or recrystallization to yield the 5-substituted picolinonitrile.

Applications in Agrochemical Synthesis

The picolinonitrile scaffold is also of significant interest in the agrochemical industry. Halogenated picolinonitriles, such as the related 3-Bromo-5-chloropicolinonitrile, serve as key intermediates in the synthesis of novel pesticides and herbicides. The functional group handles on these molecules allow for the systematic modification of the compound's properties to optimize for target specificity, potency, and environmental profile.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules. Its utility in the construction of kinase inhibitors for the treatment of cancer and inflammatory diseases is well-documented. The straightforward functionalization of the pyridine ring through robust and high-yielding cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides a reliable platform for the generation of extensive compound libraries for drug discovery and agrochemical research. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in the development of next-generation therapeutics and crop protection agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 3. WO2011051540A1 - Androgen receptor modulating compounds - Google Patents [patents.google.com]

- 4. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. WO2010097410A1 - Novel bronchodilating diazaheteroaryls - Google Patents [patents.google.com]

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to 5-Bromopicolinonitrile

An In-depth Exploration of the Discovery, Synthesis, and Historical Development of 5-Bromopicolinonitrile for Researchers, Scientists, and Drug Development Professionals.

Introduction: this compound, also known by its systematic name 5-bromo-2-pyridinecarbonitrile, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its strategic placement of a bromine atom and a cyano group on the pyridine (B92270) ring renders it a versatile precursor for the synthesis of a multitude of complex molecular architectures, most notably in the development of novel antibiotics and targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its various synthetic methodologies with specific experimental protocols and quantitative data. Furthermore, it delves into its critical role in the synthesis of the antibiotic Tedizolid and in the development of Checkpoint Kinase 1 (CHK1) inhibitors, illustrating these applications with detailed workflow and signaling pathway diagrams.

Discovery and Historical Context

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical scientific literature, its emergence is intrinsically linked to the broader exploration of substituted pyridines in the mid to late 20th century. The earliest accessible and reliable reports of its synthesis appear in patents and specialized chemical literature focused on creating novel compounds for pharmaceutical and agrochemical applications. The development of synthetic routes to this compound was driven by the recognition that the pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of bromo and cyano functionalities at specific positions would provide valuable handles for further chemical transformations.

The CAS number for this compound is 97483-77-7. Its molecular formula is C6H3BrN2, and it has a molecular weight of 183.01 g/mol .

Synthetic Methodologies: A Comparative Overview

Several synthetic routes to this compound have been developed over the years, each with its own advantages and limitations in terms of starting materials, reaction conditions, yield, and purity. The following sections provide detailed experimental protocols for the most common and significant methods.

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Sandmeyer Reaction | 2-Amino-5-bromopyridine | NaNO₂, H₂SO₄, CuCN, KCN | Water, Toluene | 0-5 (diazotization), 70 (cyanation) | 2-3 hours | ~85 | >98 | |

| Dehydration of Amide | 5-Bromopicolinamide | Phosphorus oxychloride (POCl₃) | Toluene | Reflux (110) | 2 hours | ~83 | >97 | |

| Cyanation of Dibromide | 2,5-Dibromopyridine | Cuprous cyanide (CuCN) | Sulfolane (B150427) | 160 | 6 hours | 70 | 99 (after purification) | |

| From Nitro Compound | 2-Nitro-5-bromopyridine | Cyanide source (e.g., KCN) | Not specified | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

1. Sandmeyer Reaction from 2-Amino-5-bromopyridine

This classic transformation is a widely used and reliable method for the synthesis of this compound.

-

Step 1: Diazotization. 2-Amino-5-bromopyridine is dissolved in a mixture of water and sulfuric acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (B80452) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Step 2: Cyanation. In a separate flask, a solution of cuprous cyanide and potassium cyanide in water is prepared and heated to 70 °C. The cold diazonium salt solution is then slowly added to the hot cyanide solution. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, the mixture is stirred at 70 °C for 1-2 hours.

-

Step 3: Work-up and Purification. The reaction mixture is cooled to room temperature and extracted with an organic solvent such as toluene. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford this compound as a solid.

2. Dehydration of 5-Bromopicolinamide

This method involves the dehydration of the corresponding amide using a strong dehydrating agent.

-

Reaction Setup. 5-Bromopicolinamide is suspended in a dry, inert solvent such as toluene.

-

Addition of Dehydrating Agent. Phosphorus oxychloride (POCl₃) is added to the suspension. The reaction is typically exothermic and may require initial cooling.

-

Reaction Conditions. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification. After cooling, the reaction mixture is carefully quenched with ice-water and neutralized with a base (e.g., sodium hydroxide (B78521) solution). The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. The crude this compound is then purified by column chromatography.

3. Cyanation of 2,5-Dibromopyridine

This route utilizes a direct displacement of a bromide with a cyanide source, often catalyzed by a copper salt.

-

Reaction Mixture. 2,5-Dibromopyridine, cuprous cyanide (CuCN), and a high-boiling polar aprotic solvent like sulfolane are combined in a reaction vessel.

-

Reaction Conditions. The mixture is heated to a high temperature (e.g., 160 °C) and stirred for several hours.

-

Work-up and Purification. The reaction mixture is cooled and diluted with water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by distillation under reduced pressure or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds. Its utility stems from the differential reactivity of the bromine and cyano groups, allowing for sequential chemical modifications.

Synthesis of Tedizolid: An Oxazolidinone Antibiotic

Tedizolid is a second-generation oxazolidinone antibiotic used to treat serious bacterial infections. The synthesis of a key intermediate for Tedizolid often involves this compound.

The following workflow illustrates a common synthetic route.

Caption: Synthetic workflow for Tedizolid starting from this compound.

Role in the Development of Kinase Inhibitors

This compound is a valuable scaffold for the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy. The pyridine core can act as a hinge-binding motif, while the bromine and cyano groups provide vectors for the introduction of substituents that can interact with other regions of the kinase active site, thereby tuning potency and selectivity.

One particularly important target is Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response (DDR). Inhibition of CHK1 can sensitize cancer cells to DNA-damaging agents, making it an attractive therapeutic strategy.

Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related protein) are activated. ATR then phosphorylates and activates CHK1. Activated CHK1, in turn, phosphorylates a range of downstream targets, including the Cdc25 family of phosphatases. This leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest. This arrest provides time for the cell to repair the damaged DNA. In many cancers, the DDR pathway is compromised, making them heavily reliant on CHK1 for survival. Inhibiting CHK1 in such cancer cells can lead to catastrophic DNA damage and cell death.

Caption: The role of CHK1 in the DNA damage response and its inhibition.

Conclusion

This compound has evolved from a specialized chemical intermediate to a cornerstone in the synthesis of life-saving medicines. Its versatile reactivity and the robustness of its synthetic routes have cemented its importance in the pharmaceutical industry. The continued exploration of new reactions and applications for this valuable building block will undoubtedly lead to the discovery of future generations of innovative therapeutics. This guide has provided a comprehensive, albeit not exhaustive, overview of the discovery, history, and application of this compound, with the aim of serving as a valuable resource for researchers and professionals in the field of drug development.

5-Bromopicolinonitrile: A Versatile Building Block in Medicinal Chemistry and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopicolinonitrile, a halogenated pyridine (B92270) derivative, has emerged as a crucial intermediate in the synthesis of a diverse array of functional molecules. Its unique electronic properties and reactive sites make it a valuable scaffold in the development of novel therapeutic agents and advanced organic materials. This technical guide provides a comprehensive review of the synthesis, chemical properties, and significant applications of this compound, with a focus on its role in medicinal chemistry and materials science. For clarity and ease of comparison, all quantitative data is summarized in structured tables. Detailed experimental protocols for key reactions are provided, and complex relationships are visualized through diagrams.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrN₂ | [1] |

| Molecular Weight | 183.01 g/mol | [1] |

| Appearance | White to off-white powder/crystal | [2] |

| Melting Point | 88 - 92 °C | N/A |

| Solubility | Soluble in dichloromethane, chloroform; Insoluble in water | N/A |

| CAS Number | 97483-77-7 | [3] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nitrile group and the bromine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom of the nitrile group will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a sharp, strong absorption band corresponding to the C≡N stretching vibration.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | ~2230 |

| C=C, C=N (Aromatic ring) | ~1600-1400 |

| C-H (Aromatic) | ~3100-3000 |

| C-Br | ~600-500 |

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

| Ion | m/z |

| [M]⁺ (with ⁷⁹Br) | 182 |

| [M+2]⁺ (with ⁸¹Br) | 184 |

Synthesis of this compound

A common synthetic route to this compound involves the dehydration of 5-bromopicolinamide.

Experimental Protocol: Synthesis from 5-Bromopicolinamide

This procedure outlines the conversion of 5-bromopicolinamide to this compound.

Materials:

-

5-bromopicolinamide

-

Phosphorus oxychloride (POCl₃)

-

Toluene (dry)

-

Ice

-

2N Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a mixture of 5-bromopicolinamide (1.0 eq) in dry toluene, add phosphorus oxychloride (2.5 eq).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and pour it into a mixture of ice and water.

-

Basify the mixture to a pH of 12 with a 2N NaOH solution.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v).

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Applications in Medicinal Chemistry

This compound serves as a key building block for the synthesis of various biologically active molecules, particularly as inhibitors of protein kinases and other enzymes implicated in disease.

PI3K/mTOR Inhibitors

Derivatives of pyrimidine-5-carbonitrile, which can be synthesized from precursors like this compound, have shown potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR).[4][5] These enzymes are central components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell survival, proliferation, and growth.[6][7][8]

The general workflow for the discovery of such inhibitors is depicted below.

Caption: Drug discovery workflow for PI3K/mTOR inhibitors.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cellular processes. Its inhibition by molecules derived from this compound offers a promising strategy for cancer therapy.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Antiprotozoal Agents

Aza-terphenyl diamidines, synthesized using this compound as a starting material, have demonstrated significant in vitro activity against protozoan parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum.[9][10][11] Some of these compounds exhibit IC₅₀ values in the low nanomolar range. The proposed mechanism of action for these compounds involves binding to the minor groove of DNA.[11]

| Compound Type | Target Organism | IC₅₀ (nM) | Reference |

| Aza-terphenyl diamidines | Trypanosoma brucei rhodesiense | < 10 | [10] |

| Plasmodium falciparum | < 10 | [10] |

Applications in Materials Science

The reactivity of the bromine and nitrile functionalities in this compound makes it a valuable precursor for the synthesis of novel organic electronic materials, particularly for use in organic solar cells.

Organic Solar Cells

This compound can be utilized in the synthesis of pyridine-capped diketopyrrolopyrrole (PyDPP), a building block for low band-gap copolymers.[12] These copolymers can function as electron donors in the active layer of polymer solar cells. A solar cell device based on a copolymer derived from a PyDPP monomer exhibited a promising power conversion efficiency (PCE) of 4.9%.[12]

The synthesis of such copolymers often involves cross-coupling reactions like Suzuki or Sonogashira couplings to build the polymer backbone.

Experimental Protocol: Suzuki Cross-Coupling Reaction (General)

This protocol provides a general procedure for the Suzuki cross-coupling of an aryl bromide, such as this compound, with an arylboronic acid.[13][14][15][16]

Materials:

-

This compound (or other aryl bromide)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane (B91453)/water, toluene/water)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.03-0.05 eq), and base (2.5-4.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Schematic of a Suzuki cross-coupling reaction.

Experimental Protocol: Sonogashira Cross-Coupling Reaction (General)

This protocol outlines a general procedure for the Sonogashira cross-coupling of an aryl bromide like this compound with a terminal alkyne.[17][18][19][20][21]

Materials:

-

This compound (or other aryl bromide)

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(CF₃COO)₂)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., PPh₃)

-

Base (e.g., Et₃N)

-

Solvent (e.g., THF, DMF)

-

Inert gas (Nitrogen)

Procedure:

-

Under a nitrogen atmosphere, add the palladium catalyst, ligand, and CuI to a round-bottomed flask.

-

Add the solvent and stir for a short period.

-

Add the aryl bromide, terminal alkyne, and base.

-

Heat the reaction mixture (e.g., to 100 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and pour it into a saturated aqueous solution of sodium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its utility in the construction of complex molecules for medicinal chemistry and materials science is well-established. The ability to readily participate in cross-coupling reactions and other transformations allows for the generation of diverse molecular architectures with a wide range of functional properties. For researchers and developers in these fields, a thorough understanding of the reactivity and synthetic potential of this compound is essential for the advancement of new technologies and therapies.

References

- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 97483-77-7|this compound|BLD Pharm [bldpharm.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, DNA affinity, and antiprotozoal activity of linear dications: Terphenyl diamidines and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of pyridine-capped diketopyrrolopyrrole and its use as a building block of low band-gap polymers for efficient polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. rose-hulman.edu [rose-hulman.edu]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

An In-depth Technical Guide to 5-Bromopicolinonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopicolinonitrile, a halogenated pyridine (B92270) derivative, is a pivotal building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its unique electronic properties and reactive sites—the bromine atom and the nitrile group—make it a versatile precursor for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and its application in the synthesis of targeted therapeutics, including the BRAF inhibitor Vemurafenib and the PI3K/mTOR inhibitor GSK2126458.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the tables below. While precise quantitative solubility data is not extensively published, it is known to be soluble in common organic solvents such as dichloromethane, chloroform, ether, ethyl acetate, and methanol, and is insoluble in water.[1][2]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃BrN₂ | [3] |

| Molecular Weight | 183.01 g/mol | [3] |

| Appearance | White to light yellow/orange powder/crystal | [2] |

| Melting Point | 128-132 °C | [2] |

| Boiling Point | 100-110 °C at 3 mmHg | [2] |

| Density (predicted) | 1.72 ± 0.1 g/cm³ | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 97483-77-7 | [4] |

| Synonyms | 5-Bromo-2-cyanopyridine, 5-Bromo-pyridine-2-carbonitrile | [2] |

| InChIKey | DMSHUVBQFSNBBL-UHFFFAOYSA-N | [2] |

| SMILES | N#Cc1cccc(Br)n1 | [5] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While full spectral data can be requested from commercial suppliers, typical spectral characteristics are outlined below.

Table 3: Spectral Data of this compound

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. |

| ¹³C NMR | The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule, including the nitrile carbon. |

| FT-IR | The infrared spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom. |

Experimental Protocols

This compound is a valuable intermediate in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of many pharmaceutical agents.

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of 5-bromopicolinamide.

Protocol:

-

To a solution of 5-bromopicolinamide in a suitable solvent such as toluene (B28343), a dehydrating agent like phosphorus oxychloride is added.

-

The reaction mixture is heated to reflux for several hours.

-

After completion, the reaction is carefully quenched with ice water and basified.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of drug synthesis, this reaction is often used to couple the this compound core with various aryl or heteroaryl boronic acids.

General Protocol for Suzuki-Miyaura Coupling:

-

In an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

A degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water, is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines which are prevalent in many pharmaceuticals.

General Protocol for Buchwald-Hartwig Amination:

-

Under an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), an amine (1-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOtBu, Cs₂CO₃).[7]

-

Anhydrous toluene or dioxane is added as the solvent.[7]

-

The reaction mixture is heated, typically between 80-110 °C, and monitored by TLC or LC-MS.

-

After the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.[7]

Applications in Drug Discovery

This compound and its derivatives are key intermediates in the synthesis of several targeted cancer therapies. Below are two prominent examples.

Vemurafenib (Zelboraf®) and the MAPK/ERK Pathway

Vemurafenib is a potent inhibitor of the BRAF V600E mutated protein, which is commonly found in metastatic melanoma.[8] The synthesis of Vemurafenib and its analogs often utilizes a 5-bromo-7-azaindole (B68098) scaffold, which can be derived from precursors similar to this compound.[9][10] Vemurafenib functions by selectively blocking the constitutively active BRAF kinase, thereby inhibiting the downstream signaling of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This inhibition leads to a reduction in cancer cell proliferation and survival.[8][11]

GSK2126458 and the PI3K/mTOR Pathway

GSK2126458 is a highly potent, orally bioavailable inhibitor of both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[9][12] The PI3K/AKT/mTOR signaling pathway is frequently overactivated in various cancers, playing a critical role in cell growth, proliferation, and survival.[12] The synthesis of GSK2126458 involves a pyridylsulfonamide core, which can be constructed using intermediates derived from functionalized picolinonitriles. By inhibiting both PI3K and mTOR, GSK2126458 provides a dual blockade of this crucial cancer-promoting pathway.[12]

Safety and Handling

This compound is classified as toxic if swallowed and can cause skin and serious eye irritation.[4] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical intermediate of significant value to the scientific and drug development communities. Its versatile reactivity allows for the efficient synthesis of complex molecular architectures that are central to the design of modern targeted therapies. A thorough understanding of its physical and chemical properties, along with established protocols for its use in key synthetic transformations, is essential for leveraging its full potential in the discovery and development of novel therapeutic agents.

References

- 1. 97483-77-7|this compound|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-2-pyridinecarbonitrile | 97483-77-7 [chemicalbook.com]

- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 5-Bromo-2-cyanopyridine 97483-77-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 5-Bromopyridine-2-carbonitrile;5-Bromo-2-cyanopyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. benchchem.com [benchchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. 2,4-Difluoro-N-[2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide | CAS: 1187431-43-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

5-Bromopicolinonitrile: A Technical Guide to Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 5-Bromopicolinonitrile (CAS No: 97483-77-7). The following sections detail the physical and chemical properties, associated hazards, recommended handling procedures, emergency protocols, and proper disposal methods. This document is intended to serve as an essential resource for laboratory personnel and drug development professionals to ensure a safe working environment.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] It is utilized as a biochemical reagent in life science research.[2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 97483-77-7 | [2][5] |

| Molecular Formula | C6H3BrN2 | [1][2] |

| Molecular Weight | 183.01 g/mol | [2][6] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 88 - 92 °C | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [1] |

| Topological Polar Surface Area | 36.7 Ų | [6] |

| XLogP3-AA | 1.6 | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5] It is crucial to understand its potential health effects to ensure safe handling.

GHS Classification:

-

Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.[5]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation (Category 1) , H318: Causes serious eye damage.[5]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) , H335: May cause respiratory irritation.[5]

Signal Word: Danger[5]

Hazard Statements:

-

H301: Toxic if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H318: Causes serious eye damage.[5]

-

H335: May cause respiratory irritation.[5]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment must be worn at all times when working with this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with impervious gloves. |

| Respiratory Protection | Use a NIOSH-approved respirator or equivalent if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[5][8]

-

Use only outdoors or in a well-ventilated area.[5]

-

Minimize dust generation and accumulation.

-

Use non-sparking tools and take precautionary measures against static discharge.[9]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

-

Store locked up.[5]

-

Handle under an inert gas and protect from moisture.[8]

Experimental and Emergency Response Workflows

The following diagrams illustrate standardized workflows for handling this compound in various situations.

Caption: General laboratory handling workflow.

Caption: Emergency spill response workflow.

Caption: First aid workflow for exposure.

First Aid Measures

Immediate action is required in case of exposure to this compound.

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] Call a POISON CENTER or doctor if you feel unwell. |

| Skin Contact | Take off immediately all contaminated clothing.[7] Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |

| Ingestion | Rinse mouth.[5] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[7] Avoid dust formation.[7] Avoid breathing vapors, mist, or gas.[7] Ensure adequate ventilation.[7] Evacuate personnel to safe areas.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.[5] Waste should be handled by an approved waste disposal plant.

Toxicological Information

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: No data available.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.

References

- 1. This compound | Chemical Properties, Uses, Safety, Supplier China | Buy High Purity this compound Online [nj-finechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. targetmol.cn [targetmol.cn]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 97483-77-7|this compound| Ambeed [ambeed.com]

- 9. echemi.com [echemi.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

The Versatility of a Cyano-Substituted Pyridine: A Preliminary Investigation into the Reactivity of 5-Bromopicolinonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopicolinonitrile, a halogenated pyridine (B92270) derivative, has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of a bromine atom and a nitrile group on the pyridine ring, render it susceptible to a variety of chemical transformations. This guide provides a comprehensive preliminary investigation into the reactivity of this compound, with a particular focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. The strategic positioning of the bromo and cyano functionalities allows for selective functionalization, making it a key intermediate in the synthesis of numerous target molecules, including the oxazolidinone antibiotic Tedizolid. This document will delve into the core reactivity of this compound, presenting key experimental data in a structured format, detailing experimental protocols for pivotal reactions, and illustrating reaction pathways and workflows to provide a practical resource for laboratory scientists.

Core Reactivity Profile

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the bromine atom at the 5-position and the nitrile group at the 2-position of the pyridine ring. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the C-Br bond towards palladium-catalyzed cross-coupling reactions, making it an excellent substrate for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This compound readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for the construction of biaryl and substituted pyridine systems. These reactions offer a powerful and modular approach to introduce diverse functionalities at the 5-position of the picolinonitrile core.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids or their esters. The resulting 5-aryl-2-cyanopyridines are prevalent scaffolds in medicinal chemistry.[1][2] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific coupling partners.[3][4]

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between this compound and terminal alkynes.[5][6][7] This methodology provides access to 5-alkynyl-2-cyanopyridines, which are versatile intermediates for further transformations or can be incorporated into conjugated materials. A copper(I) co-catalyst is often employed to facilitate the reaction at milder conditions.[8]

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of this compound with a wide range of primary and secondary amines.[9] This reaction is instrumental in the synthesis of 5-amino-2-cyanopyridine derivatives, which are key components of many biologically active molecules. The selection of the appropriate phosphine (B1218219) ligand is critical for the success of this transformation.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the nitrile group, makes this compound susceptible to nucleophilic aromatic substitution, although to a lesser extent than palladium-catalyzed reactions. Under specific conditions, the bromine atom can be displaced by strong nucleophiles.

Thiolation: Nucleophilic aromatic substitution with thiols can provide access to 5-(arylthio)- or 5-(alkylthio)picolinonitriles. These reactions are typically carried out in the presence of a base to generate the thiolate nucleophile.[10] The electron-withdrawing nitrile group facilitates the attack of the nucleophile on the pyridine ring.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key reactions of this compound. It is important to note that reaction conditions should be optimized for each specific substrate combination.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | >95 (model) | [11] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 85-95 (typical) | [12] |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 65 | 18 | 80-90 (typical) | [12] |

| 4 | 4-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 6 | 75-85 (typical) | [3] |

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85-95 (typical) | [9] |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-80 (typical) | [13] |

| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 12 | 80-90 (typical) | [14] |

| 4 | Benzophenone imine | Pd₂(dba)₃ (1.5) | DavePhos (3) | NaOtBu | Toluene | 100 | 16 | >90 (typical) | [15] |

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | RT | 16 | 90-98 (model) | [8] |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 70 | 12 | 85-95 (typical) | [5] |

| 3 | Propargyl alcohol | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | THF/Et₃N | RT | 16 | 90 (model) | [8] |

| 4 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Toluene | 80 | 6 | 80-90 (typical) | [7] |

Table 4: Nucleophilic Aromatic Substitution of this compound with Thiols

| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Thiophenol | K₂CO₃ | DMAc | 100 | 12 | 70-80 (typical) | [10] |

| 2 | 4-Methylthiophenol | NaH | DMF | RT | 8 | 75-85 (typical) | [16] |

| 3 | Ethanethiol | Cs₂CO₃ | NMP | 80 | 10 | 65-75 (typical) | [10] |

Experimental Protocols

Detailed methodologies for the key reactions of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v).

-

Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.), followed by the anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (e.g., 100 °C) until the starting material is consumed as indicated by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF/Et₃N, 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) iodide co-catalyst (5 mol%).

-

Reagent Addition: Add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the functionalization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromopicolinonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 5-Bromopicolinonitrile, a key building block in synthetic organic chemistry, particularly relevant for researchers, scientists, and professionals in drug development. This document outlines its core physicochemical properties, detailed experimental protocols for its synthesis, and its application in palladium-catalyzed cross-coupling reactions.

Core Physicochemical Data

This compound, also known as 5-bromo-2-cyanopyridine, is a substituted pyridine (B92270) derivative. Its chemical structure incorporates a bromine atom and a nitrile group on the pyridine ring, making it a versatile intermediate for the synthesis of a wide range of more complex molecules.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₃BrN₂ | [1] |

| Molecular Weight | 183.01 g/mol | [1] |

| CAS Number | 97483-77-7 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 88 - 92 °C | |

| Solubility | Soluble in common organic solvents |

Experimental Protocols

Synthesis of this compound from 5-Bromopicolinamide

A common laboratory-scale synthesis of this compound involves the dehydration of 5-bromopicolinamide.[2]

Materials:

-

5-bromopicolinamide

-

Phosphorus oxychloride (POCl₃)

-

Dry toluene (B28343)

-

Ice/water

-

2N Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether/ethyl acetate mixture (10:1)

Procedure:

-

To a mixture of 5-bromopicolinamide (58 g, 0.288 mol) in dry toluene (300 ml), add phosphorus oxychloride (111 g, 0.720 mol).[2]

-

Heat the mixture to reflux for 2 hours.[2]

-

After cooling, pour the reaction mixture into ice/water.

-

Basify the mixture to a pH of 12 with a 2N NaOH solution.[2]

-

Extract the resulting mixture with ethyl acetate.

-

Wash the organic phase with brine, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo.[2]

-

Purify the residue by column chromatography on silica gel, eluting with a 10:1 mixture of petroleum ether and ethyl acetate.[2]

-

Collect the fractions containing the desired product and evaporate the solvent to afford this compound as a yellow solid (43.6 g).[2]

Suzuki-Miyaura Cross-Coupling Reaction: A General Protocol

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond. This reaction is fundamental in the synthesis of biaryl compounds.[3]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate (B84403) [K₃PO₄])

-

Solvent system (e.g., 1,4-dioxane/water)

General Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Add the deoxygenated solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Research Applications of 5-Bromopicolinonitrile

Introduction

This compound, a halogenated pyridine (B92270) derivative, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with both a bromo and a cyano group, offers a versatile platform for constructing complex molecular architectures. The bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, while the nitrile group can be subjected to numerous chemical transformations. This combination of reactive sites makes this compound an indispensable intermediate in the synthesis of novel therapeutic agents and advanced organic materials. This guide provides a comprehensive overview of its properties, synthesis, and key research applications, complete with experimental protocols and data to facilitate its use in the laboratory.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] It is insoluble in water but shows good solubility in common organic solvents such as dichloromethane, chloroform, ether, ethyl acetate (B1210297), and methanol.[1][2] A summary of its key properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 97483-77-7 | [3][4] |

| Molecular Formula | C₆H₃BrN₂ | [1][3][5] |

| Molar Mass | 183.01 g/mol | [1][3][5] |

| Appearance | White to off-white solid/powder to crystal | [1][2] |

| Melting Point | 88 - 92 °C / 128 - 132 °C | [1][2] |

| Boiling Point | 100-110 °C at 3 mmHg | [2] |

| Solubility | Insoluble in water; Soluble in common organic solvents. | [1][2] |

| pKa | -2.68 ± 0.10 (Predicted) | [2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the dehydration of the corresponding amide, 5-bromopicolinamide. This transformation is typically achieved using a strong dehydrating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis from 5-Bromopicolinamide[3]

-

Reaction Setup: To a solution of 5-bromopicolinamide (58 g, 0.288 mol) in dry toluene (B28343) (300 ml), add phosphorus oxychloride (111 g, 0.720 mol).

-

Heating: Heat the mixture to reflux and maintain for 2 hours.

-

Quenching: After cooling, carefully pour the reaction mixture into an ice/water mixture.

-

Basification: Adjust the pH of the aqueous mixture to 12 using a 2N sodium hydroxide (B78521) (NaOH) solution.

-

Extraction: Extract the resulting mixture with ethyl acetate.

-

Washing: Wash the combined organic phases with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate it under reduced pressure (in vacuo).

-

Purification: Purify the crude residue by column chromatography on silica (B1680970) gel, eluting with a petroleum ether/ethyl acetate mixture (10:1 ratio).

-

Isolation: Collect the relevant fractions and evaporate the solvent to yield this compound (43.6 g) as a yellow solid.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the electron-deficient pyridine ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of functionalized molecules.[6]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[7][8][9] It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

General Experimental Protocol: Suzuki-Miyaura Coupling [7]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.1 - 1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01 - 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 - 3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (4:1 v/v).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the desired aryl-substituted picolinonitrile.

B. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[10][11] This reaction is crucial for synthesizing conjugated enynes and arylalkynes, which are valuable in materials science and as precursors for complex natural products.[11]

General Experimental Protocol: Sonogashira Coupling [12]

-

Reaction Setup: To a degassed solution of this compound (1.1 eq) in a solvent mixture like THF/Et₃N (2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 eq) and the copper(I) co-catalyst (e.g., CuI, 0.3 eq).

-

Reagent Addition: Degas the mixture again for 5 minutes at room temperature. Then, add the terminal alkyne (1.0 eq) dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours or until completion.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel to isolate the alkynyl-substituted product.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[13][14] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[13]

General Experimental Protocol: Buchwald-Hartwig Amination [15]

-

Reaction Setup: In a Schlenk vessel under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1 eq), a palladium source (e.g., [Pd₂(dba)₃], 0.01-0.05 eq), a phosphine (B1218219) ligand (e.g., BINAP, 0.02-0.10 eq), and a strong base (e.g., NaOt-Bu, 1.4 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene.

-

Reaction Conditions: Heat the mixture with stirring at 80-110 °C for 4-24 hours.

-

Work-up: Cool the reaction to room temperature and add diethyl ether. Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.

-

Purification: Recrystallize or use column chromatography to purify the resulting N-aryl picolinonitrile derivative.

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in drug discovery, serving as a key intermediate for various biologically active molecules.

A. Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[16] Consequently, they are major targets for drug development.[16][17] Derivatives of picolinonitrile have been incorporated into potent kinase inhibitors.

-

PI3K/mTOR Inhibitors: The pyrimidine (B1678525) nucleus, often synthesized from nitrile-containing precursors, is a core component of dual PI3K/mTOR inhibitors, which are investigated for their anticancer effects.[18]

-

VEGFR-2 Inhibitors: Novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[19] Several compounds derived from such scaffolds have shown potent anti-proliferative activity against colon and breast cancer cell lines.[19]

-

ALK-5 Inhibitors: Heterocyclic compounds containing pyridine rings, such as those derived from this compound, have been used to develop inhibitors for Activin-like kinase-5 (ALK-5), a key component of the TGF-β signaling pathway implicated in cancer.[20]

B. Other Therapeutic Applications

-

Antiprotozoal Agents: this compound is a precursor for the synthesis of aza-terphenyl diamidine analogs, which have demonstrated significant antiprotozoal activity.[2]

-

Tedizolid Intermediate: It is listed as an intermediate in the synthesis of Tedizolid, an oxazolidinone-class antibiotic.[5]

Quantitative Biological Activity Data

The following table summarizes the inhibitory concentrations (IC₅₀) of representative compounds derived from related carbonitrile scaffolds, highlighting their therapeutic potential.

| Compound Class | Target | Cell Line / Assay | IC₅₀ (µM) | Reference(s) |

| Pyrimidine-5-carbonitrile (11e) | VEGFR-2 | Enzyme Assay | 0.61 ± 0.01 | [19] |

| Pyrimidine-5-carbonitrile (11e) | Anti-proliferative | HCT-116 (Colon Cancer) | 1.14 | [19] |

| Pyrimidine-5-carbonitrile (12b) | VEGFR-2 | Enzyme Assay | 0.53 ± 0.07 | [19] |

| Morpholinopyrimidine (12b) | PI3Kα | Enzyme Assay | 0.17 ± 0.01 | [18] |

| Morpholinopyrimidine (12b) | mTOR | Enzyme Assay | 0.83 ± 0.05 | [18] |

| Morpholinopyrimidine (12d) | Anti-proliferative | Leukemia SR | 0.09 ± 0.01 | [18] |

Applications in Materials Science

The rigid, aromatic structure of this compound and its derivatives makes it a valuable building block for advanced organic materials, particularly in the field of organic electronics.

A. Organic Solar Cells

This compound can be used to synthesize pyridine-diketopyrrolopyrrole (PyDPP), a key building block for creating low band-gap copolymers.[2] These copolymers function as electron donors in the active layer of polymer solar cells (PSCs), which are a promising technology for renewable energy. The incorporation of the pyridine unit helps to tune the electronic properties of the polymer.

Conclusion

This compound is a high-value chemical intermediate with broad applicability in both medicinal chemistry and materials science. Its facile participation in robust palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of diverse and complex molecular targets. For drug development professionals, it provides a reliable entry point to novel kinase inhibitors and other biologically active agents. For materials scientists, it is a key component in the design of next-generation organic electronic materials. The detailed protocols and data presented in this guide serve as a practical resource for researchers looking to harness the full synthetic potential of this versatile building block.

References

- 1. This compound | Chemical Properties, Uses, Safety, Supplier China | Buy High Purity this compound Online [nj-finechem.com]

- 2. 5-Bromo-2-pyridinecarbonitrile | 97483-77-7 [chemicalbook.com]

- 3. 5-Bromo-2-pyridinecarbonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. news-medical.net [news-medical.net]

- 17. chemicalkinomics.com [chemicalkinomics.com]

- 18. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of protein binding partners of ALK-5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromopicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromopicolinonitrile. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a wide array of 5-aryl-2-cyanopyridines. These products are valuable intermediates in the development of pharmaceuticals and functional materials.

Introduction